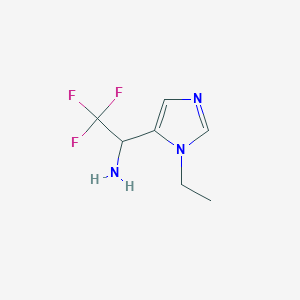
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 1-ethyl-1H-imidazole with a trifluoroethylating agent. One common method involves the use of trifluoroethylamine as the trifluoroethylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF) or methanol, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial production to meet regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Industry: Used in the development of new materials with specific properties, such as improved solubility and stability.
Mécanisme D'action
The mechanism of action of 1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. For instance, it can act as a modulator of serotonin receptors, influencing neurotransmitter activity in the brain. The compound’s trifluoroethyl group enhances its binding affinity and selectivity towards these receptors, making it a potential candidate for the development of new antidepressant drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-ethyl-1H-imidazol-5-yl)methanamine dihydrochloride
- (1-ethyl-1H-imidazol-2-yl)methanamine dihydrochloride
- (1-ethyl-1H-imidazol-5-yl)methylamine
Uniqueness
1-(1-ethyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-amine stands out due to its trifluoroethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug development and other applications where enhanced stability and bioavailability are desired.
Propriétés
Formule moléculaire |
C7H10F3N3 |
|---|---|
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
1-(3-ethylimidazol-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H10F3N3/c1-2-13-4-12-3-5(13)6(11)7(8,9)10/h3-4,6H,2,11H2,1H3 |
Clé InChI |
HYCWOHJHSQUOAB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC=C1C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


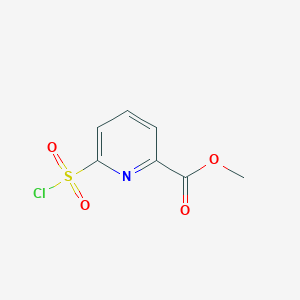
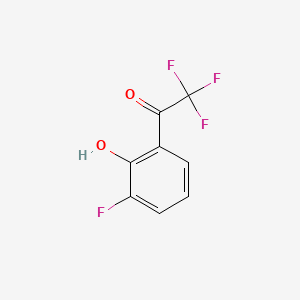
![2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}aceticacid,Mixtureofdiastereomers](/img/structure/B13563584.png)
![1,3-dimethyl-1-{1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}urea](/img/structure/B13563585.png)
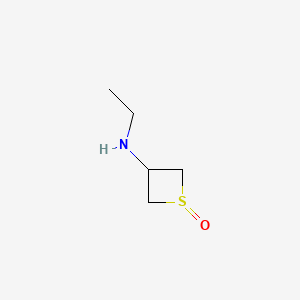
![I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B13563596.png)


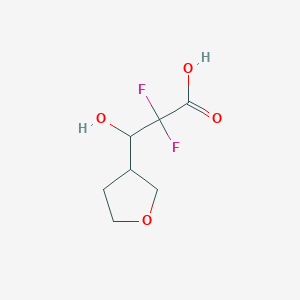

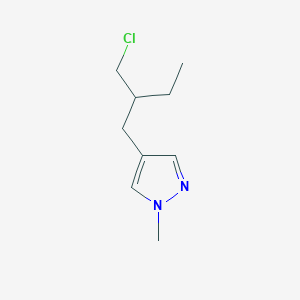


![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)
